
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C13H14N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound has a molecular weight of 230.26 g/mol .Physical And Chemical Properties Analysis
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 230.26 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrazoles, including “5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, have a wide range of applications in medicinal chemistry . They have been found to exhibit numerous biological activities, such as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The unique structure of pyrazoles, including “5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, makes them valuable in the development of new drugs .
Agrochemistry
Pyrazoles also find applications in agrochemistry . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and improvement of agricultural productivity .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . These complexes can have a variety of applications, ranging from catalysis to materials science .
Organometallic Chemistry
Pyrazoles, including “5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, are also used in organometallic chemistry . They can form organometallic compounds that are useful in various chemical reactions .
Synthesis of Pyrazole Derivatives
“5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid” can be used in the synthesis of various pyrazole derivatives . These derivatives can have a wide range of applications in different fields of science .
Green Chemistry
Pyrazoles can be synthesized using green chemistry approaches . This involves the use of environmentally friendly reagents and conditions, contributing to the sustainability of chemical processes .
Microwave-Assisted Synthesis
Pyrazoles, including “5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, can be synthesized using microwave-assisted techniques . This method can significantly speed up the synthesis process and improve the yield of the reaction .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Mode of Action
It is known to interact with its target, hematopoietic prostaglandin d synthase . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the production of prostaglandins.
Biochemical Pathways
Given its target, it is likely to impact theprostaglandin synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including inflammation and pain perception.
Result of Action
Given its target, it may influence the production of prostaglandins, potentially impacting processes such as inflammation and pain perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Propiedades
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOHNQYSXJILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554074 | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-18-4 | |
| Record name | 5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116344-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
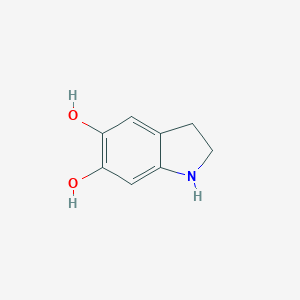
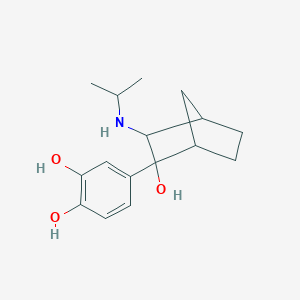
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
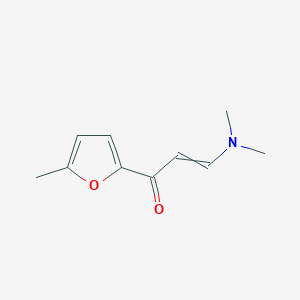
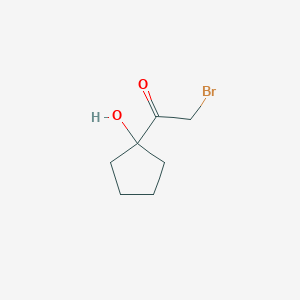
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
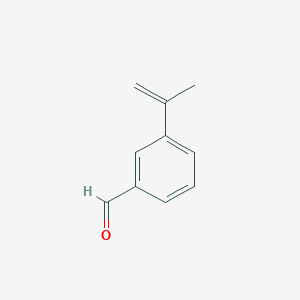
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)


![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)